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Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzaldehyde

Cat. No.: B129801

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic data for 2-
Fluoro-5-iodobenzaldehyde (CAS No. 146137-76-0), a key intermediate in medicinal
chemistry and organic synthesis. Due to the limited availability of public experimental
spectroscopic data, this document presents a combination of a published synthetic protocol
and predicted spectroscopic data to aid in the characterization of this compound.

Spectroscopic Data

While experimental spectra for 2-Fluoro-5-iodobenzaldehyde are not readily available in
published literature, the following tables summarize the predicted Nuclear Magnetic Resonance
(NMR) data and the expected characteristic peaks for Infrared (IR) spectroscopy. These
predictions are based on established principles and computational models and serve as a
reference for researchers synthesizing or working with this compound.

Table 1: Predicted tH, 13C, and *°F NMR Spectroscopic Data for 2-Fluoro-5-
iodobenzaldehyde
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- Predicted Chemical Predicted Predicted Coupling
ucleus
Shift (6, ppm) Multiplicity Constants (J, Hz)
IH NMR
CHO 9.8-10.2 S
J(H-3, H-4) = 8.0, J(H-
H-3 72-74 t
3,F-2)=9.0
J(H-4, H-3) = 8.0, J(H-
H-4 8.0-8.2 ddd 4, H-6) = 2.0, J(H-4,
F-2)=5.0
J(H-6, H-4) = 2.0, J(H-
H-6 8.2-84 dd
6, F-2) = 2.0
13C NMR
CHO ~188 d J(C,F)=3.0
c-1 ~125 d J(C, F)=15.0
C-2 ~163 d J(C, F) = 260.0
c-3 ~118 d J(C, F)=22.0
C-4 ~145 S
C-5 ~93 S
C-6 ~140 d J(C,F)=4.0
1°F NMR
F-2 -110 to -115 m

Note: Predicted data is generated from computational models and should be confirmed with

experimental data.

Table 2: Expected Infrared (IR) Absorption Bands for 2-Fluoro-5-iodobenzaldehyde
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Expected Wavenumber

Functional Group Intensity
(cm™)
C-H stretch (aromatic) 3100 - 3000 Medium
C-H stretch (aldehyde) 2900 - 2800 and 2800 - 2700 Medium, often two bands
C=0 stretch (aldehyde) 1710 - 1685 Strong
C=C stretch (aromatic) 1600 - 1450 Medium to Strong
C-F stretch 1250 - 1100 Strong
C-I stretch 600 - 500 Medium

Experimental Protocols
Synthesis of 2-Fluoro-5-iodobenzaldehyde

A common laboratory-scale synthesis of 2-Fluoro-5-iodobenzaldehyde involves the
electrophilic iodination of 2-fluorobenzaldehyde. The ortho-fluoro group directs the incoming
electrophile primarily to the para position (position 5).

Experimental Protocol:

To a solution of 2-fluorobenzaldehyde (1.0 equivalent) in a suitable solvent such as
dichloromethane or acetic acid, add N-iodosuccinimide (NIS) (1.1 equivalents). A catalytic
amount of a Lewis acid, for example, trifluoroacetic acid or iron(lll) chloride (0.1 equivalents), is
then added. The reaction mixture is stirred at room temperature for 12-24 hours, with the
progress of the reaction monitored by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction is quenched
with a saturated aqueous solution of sodium thiosulfate. The product is extracted with
dichloromethane, and the combined organic layers are washed with brine and dried over
anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude
product is purified by column chromatography on silica gel to yield 2-Fluoro-5-
iodobenzaldehyde.[1]

General Protocol for NMR Data Acquisition
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NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or
higher).

e Sample Preparation: Dissolve 10-20 mg of the solid sample in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube. Ensure the sample
is fully dissolved.

* 1H NMR: A standard single-pulse experiment is used. Key parameters include a spectral
width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of
1-2 seconds.

e 13C NMR: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments)
is typically used. A wider spectral width of around 220-250 ppm is necessary. Due to the
lower sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more) and a
longer relaxation delay (2-5 seconds) may be required.

e 19F NMR: A standard single-pulse experiment is generally sufficient. A wide spectral width
(e.g., 200-300 ppm) is often necessary. Chemical shifts are typically referenced to an
external standard such as CFCls (& = 0 ppm).

General Protocol for IR Data Acquisition

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then
recorded. This is a rapid and common method for solid samples.

o KBr Pellet: A small amount of the sample (1-2 mg) is ground with anhydrous potassium
bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using
a hydraulic press. The spectrum of the pellet is recorded.

e Nujol Mull: A small amount of the solid sample is ground with a few drops of Nujol (mineral
oil) to form a paste. The paste is then spread between two salt plates (e.g., NaCl or KBr),
and the spectrum is recorded.

Visualizations
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The following diagrams illustrate the synthetic workflow and the logical process for
spectroscopic analysis of 2-Fluoro-5-iodobenzaldehyde.
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Caption: Synthetic workflow for 2-Fluoro-5-iodobenzaldehyde.
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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